Sulcotrione
CAS No.: 99105-77-8
Cat. No.: VC0544104
Molecular Formula: C14H13ClO5S
Molecular Weight: 328.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 99105-77-8 |
---|---|
Molecular Formula | C14H13ClO5S |
Molecular Weight | 328.8 g/mol |
IUPAC Name | 2-(2-chloro-4-methylsulfonylbenzoyl)cyclohexane-1,3-dione |
Standard InChI | InChI=1S/C14H13ClO5S/c1-21(19,20)8-5-6-9(10(15)7-8)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3 |
Standard InChI Key | PQTBTIFWAXVEPB-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl |
Canonical SMILES | CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl |
Appearance | Solid powder |
Melting Point | 139.0 °C |
Introduction
Chemical and Physical Properties of Sulcotrione
Sulcotrione (CAS 99105-77-8) is characterized by the molecular formula and a molecular weight of 328.768 g/mol . Its density is , with a melting point of and a boiling point of at standard atmospheric pressure . The compound’s vapor pressure is negligible ( at ), indicating low volatility under ambient conditions .
Sulcotrione’s structure features a 2-chloro-4-(methylsulfonyl)benzoyl group attached to a 1,3-cyclohexanedione backbone, which is critical for its herbicidal activity . The presence of the sulfonyl group enhances its solubility in aqueous solutions, facilitating uptake by target plants.
Mechanism of Action: HPPD Inhibition
Sulcotrione functions as a competitive inhibitor of HPPD, an enzyme essential for converting 4-hydroxyphenylpyruvate (HPP) into homogentisate in the plastidial pathway . By binding to the enzyme’s active site, sulcotrione prevents the formation of homogentisate, a precursor of tocopherols and plastoquinones . This disruption leads to the accumulation of phytotoxic intermediates, such as tyrosine-derived diketones, and the inhibition of carotenoid biosynthesis, resulting in chlorophyll photooxidation and plant death .
Kinetic studies using purified HPPD have demonstrated that sulcotrione exhibits time-independent reversible inhibition, with an apparent increasing in the presence of the herbicide . This behavior aligns with its classification as a competitive inhibitor, where sulcotrione competes directly with HPP for enzyme binding .
Detoxification Pathways in Plants
Role of Glycosyltransferases
Recent research has identified glycosyltransferases (GTs) as key players in plant detoxification of sulcotrione. In apple seedlings (Malus domestica), eight GTs from family 1 were upregulated upon exposure to triketone herbicides, with MdUGT91AJ2 showing the most significant induction () . In vitro assays revealed that MdUGT91AJ2 glycosylates sulcotrione with a specific activity of , significantly higher than other GTs tested .
Glycosyltransferase | Substrate | Specific Activity (nkat/mg protein) |
---|---|---|
MdUGT91AJ2 | Sulcotrione | |
MdUGT91AJ1 | Sulcotrione |
In Vivo Validation
Overexpression of MdUGT91AJ2 in transgenic plants resulted in a 2.3-fold increase in sulcotrione glycoside content compared to wild-type plants, confirming its role in detoxification . This glycosylation reduces the herbicide’s phytotoxicity, enabling plants to survive sublethal doses .
Environmental Impact and Toxicity
Ecotoxicological Assessments
Sulcotrione’s toxicity has been evaluated using model organisms such as Tetrahymena pyriformis (a ciliate protozoan) and Vibrio fischeri (a bioluminescent bacterium) . While the parent compound showed no effect on T. pyriformis population growth (), it inhibited nonspecific esterase activity () and reduced V. fischeri metabolic activity () .
Organism | Endpoint | |
---|---|---|
T. pyriformis | Esterase activity | |
V. fischeri | Metabolic inhibition |
Degradation Products
Degradation products of sulcotrione, such as chlorobenzoic acid derivatives, exhibit higher toxicity than the parent compound . For example, 2-chloro-4-methylsulfonylbenzoic acid showed a of in V. fischeri, highlighting the need for monitoring these metabolites in environmental matrices .
Influence of Adjuvants and pH on Efficacy
Adjuvant Effects
Field trials demonstrated that adjuvants like methylated seed oil (MSO) and nonionic surfactants (NIS) enhance sulcotrione’s herbicidal activity . At neutral pH, sulcotrione alone achieved visual weed control, which increased to with MSO or NIS .
Treatment | Adjuvant | Visual Efficacy (%) | Fresh Weight Reduction (%) |
---|---|---|---|
Sulcotrione 1 | None | 90 | 90 |
Sulcotrione 2 | MSO | 86 | 86 |
Sulcotrione 2 | NIS 1 | 81 | 80 |
pH Optimization
Acidic pH buffers (e.g., acetic acid) reduced sulcotrione’s efficacy ( visual control), while neutral buffers maintained high activity () . This underscores the importance of pH management in herbicide formulations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume